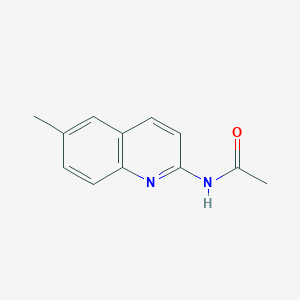
N-(6-methylquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylquinolin-2-yl)acetamide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an acetamido group at the 2-position and a methyl group at the 6-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylquinolin-2-yl)acetamide typically involves the acylation of 6-methylquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methylquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-(Amino)-6-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(6-methylquinolin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(6-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetamido)-quinoline: Lacks the methyl group at the 6-position.
6-Methylquinoline: Lacks the acetamido group at the 2-position.
2-(Amino)-6-methylquinoline: The acetamido group is reduced to an amine group.
Uniqueness
N-(6-methylquinolin-2-yl)acetamide is unique due to the presence of both the acetamido group and the methyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Propiedades
Número CAS |
863549-39-7 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
N-(6-methylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8-3-5-11-10(7-8)4-6-12(14-11)13-9(2)15/h3-7H,1-2H3,(H,13,14,15) |
Clave InChI |
LQTGYIFEQTXQFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















